- Molecular-Weight-Enlarged Multiple-Pincer Ligands: Synthesis and Application in Palladium-Catalyzed Allylic Substitution Reactions, ChemSusChem, 2009, 2(6), 558-574
Cas no 89756-88-7 (1,3-Bis((diphenylphosphino)methyl)benzene)
1,3-Bis((diphenylphosphino)methyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Bis((diphenylphosphino)methyl)benzene
- [3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane
- 1,3-Bis(diphenylphosphinomethyl)benzene
- Phosphine, [1,3-phenylenebis(methylene)]bis[diphenyl-
- α,α′-Bis(diphenylphosphino)-m-xylene
- [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine
- 1,1′-[1,3-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] (ACI)
- Phosphine, [1,3-phenylenebis(methylene)]bis[diphenyl- (9CI)
- 1,3-bis[(diphenylphosphino)methyl]benzene
- SCHEMBL15516632
- ({3-[(DIPHENYLPHOSPHANYL)METHYL]PHENYL}METHYL)DIPHENYLPHOSPHANE
- DB-322606
- DTXSID40445895
- [1,3-Phenylenebis(methylene)]bis(diphenylphosphane)
- 2,6-bis(diphenylphosphino-methyl)benzene
- 89756-88-7
- CS-W011533
- AKOS016012265
-
- MDL: MFCD16621402
- Inchi: 1S/C32H28P2/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)25-27-14-13-15-28(24-27)26-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32/h1-24H,25-26H2
- InChI Key: QLSOZHFOFHARBJ-UHFFFAOYSA-N
- SMILES: C1C=CC(P(CC2C=C(CP(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 474.16662489g/mol
- Monoisotopic Mass: 474.16662489g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 467
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Melting Point: 50-55 °C
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - PSA: 27.18000
- LogP: 6.95240
1,3-Bis((diphenylphosphino)methyl)benzene Security Information
- Hazard Statement: H413
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
1,3-Bis((diphenylphosphino)methyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089612-5g |
1,3-Bis((diphenylphosphino)methyl)benzene |
89756-88-7 | 95% | 5g |
$403.20 | 2023-08-31 | |
| Chemenu | CM274835-5g |
1,3-Bis((diphenylphosphino)methyl)benzene |
89756-88-7 | 95% | 5g |
$444 | 2021-06-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 708518-1G |
1,3-Bis((diphenylphosphino)methyl)benzene |
89756-88-7 | 1G |
1006.4 | 2021-05-17 | ||
| Ambeed | A563567-5g |
1,3-Bis((diphenylphosphino)methyl)benzene |
89756-88-7 | 97% | 5g |
$644.0 | 2025-04-15 | |
| Chemenu | CM274835-5g |
1,3-Bis((diphenylphosphino)methyl)benzene |
89756-88-7 | 95% | 5g |
$444 | 2024-07-21 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602047-100mg |
1,3-Bis((diphenylphosphino)methyl)benzene |
89756-88-7 | 0.98 | 100mg |
¥0.0 | 2024-07-19 |
1,3-Bis((diphenylphosphino)methyl)benzene Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Production Method 2
- Carboxylation of pincer PCP platinum methoxide complexes under formation of metalla carbonates, Polyhedron, 2012, 32(1), 24-29
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min
- A recyclable perfluoroalkylated PCP pincer palladium complex, Dalton Transactions, 2011, 40(9), 1998-2005
Production Method 4
- Versatile Visible-Light-Driven Synthesis of Asymmetrical Phosphines and Phosphonium Salts, Chemistry - A European Journal, 2020, 26(69), 16374-16382
1,3-Bis((diphenylphosphino)methyl)benzene Raw materials
- Phosphine, diphenyl-,potassium salt (1:1)
- 1,3-Bis(bromomethyl)benzene
- m-Xylene Dichloride
- Diphosphine,1,1,2,2-tetraphenyl-
- Phosphine oxide, [1,3-phenylenebis(methylene)]bis[diphenyl-
1,3-Bis((diphenylphosphino)methyl)benzene Preparation Products
1,3-Bis((diphenylphosphino)methyl)benzene Suppliers
1,3-Bis((diphenylphosphino)methyl)benzene Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1,3-Bis((diphenylphosphino)methyl)benzene
1,3-Bis((diphenylphosphino)methyl)benzene: A Comprehensive Overview
1,3-Bis((diphenylphosphino)methyl)benzene, also known by its CAS registry number CAS No. 89756-88-7, is a versatile organophosphorus compound with significant applications in various fields of chemistry. This compound is a derivative of benzene, featuring two diphenylphosphine groups attached to the benzene ring at the 1 and 3 positions. The structure of this compound makes it an excellent ligand in organometallic chemistry, particularly in catalytic processes.
The synthesis of 1,3-Bis((diphenylphosphino)methyl)benzene typically involves the reaction of benzene with diphenylphosphine derivatives under specific conditions. The compound is known for its stability and ability to coordinate with transition metals, making it a valuable tool in asymmetric catalysis and other industrial applications. Recent studies have highlighted its role in enhancing the efficiency of catalytic reactions, particularly in the synthesis of complex organic molecules.
In terms of physical properties, CAS No. 89756-88-7 exhibits a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and tetrahydrofuran. Its electronic structure allows for strong donor properties, which are crucial for its function as a ligand in various metal complexes.
The application of 1,3-Bis((diphenylphosphino)methyl)benzene extends beyond traditional catalysis. Recent research has explored its potential in materials science, particularly in the development of novel materials with tailored electronic properties. For instance, studies have shown that this compound can be used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Moreover, the compound has gained attention in the field of medicinal chemistry due to its ability to form stable complexes with biologically relevant metals such as copper and zinc. These complexes have shown promise in anti-cancer drug development, where they can act as targeted delivery agents or directly inhibit cancer cell proliferation.
In conclusion, CAS No. 89756-88-7, or 1,3-Bis((diphenylphosphino)methyl)benzene, stands out as a multifaceted compound with wide-ranging applications across various chemical disciplines. Its unique properties and versatility continue to drive innovative research, making it an essential component in modern chemical synthesis and materials development.
89756-88-7 (1,3-Bis((diphenylphosphino)methyl)benzene) Related Products
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